
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an indanamine core, a morpholinopropionyl group, and a phenyl group. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .
Preparation Methods
The synthesis of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- involves several steps, typically starting with the preparation of the indanamine coreThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- can be compared with other similar compounds, such as:
N-(Indan-1-yl)-2-morpholinopropionamide: This compound has a similar structure but lacks the phenyl group, which may result in different chemical and biological properties.
N-(2-Morpholinopropionyl)-1-indanamine: This compound has a similar structure but with variations in the positioning of the functional groups, leading to different reactivity and applications.
The uniqueness of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
63992-14-3 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-morpholin-4-yl-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)propanamide |
InChI |
InChI=1S/C22H26N2O2/c25-21(10-11-24-12-14-26-15-13-24)23-22-19-9-5-4-8-18(19)16-20(22)17-6-2-1-3-7-17/h1-9,20,22H,10-16H2,(H,23,25) |
InChI Key |
YMPJBUOORHWACE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)NC2C(CC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



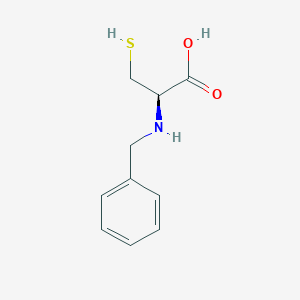

![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)


![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
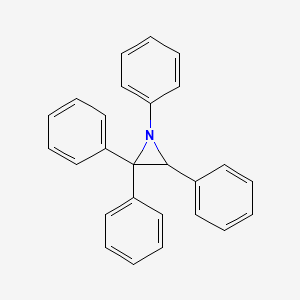
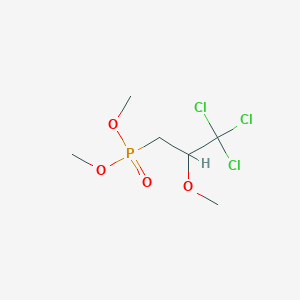
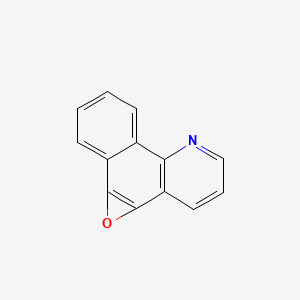
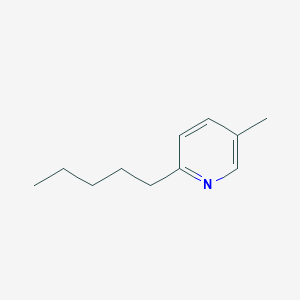
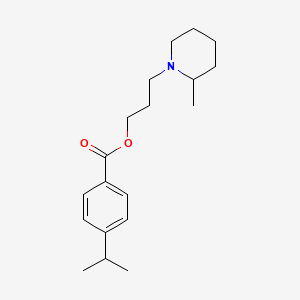
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)
